2-(3,4-Dimethoxyphenyl)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone
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Description
2-(3,4-Dimethoxyphenyl)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic System Formation
Research has shown that derivatives of 2-imino-2H-furan-3one, related to the chemical structure , are involved in the formation of new heterocyclic systems. These systems are generated through recyclization reactions with binucleophiles (Nasibullina et al., 2015).
Antimicrobial and Anti-Proliferative Activities
Compounds structurally similar to 2-(3,4-Dimethoxyphenyl)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone have been studied for their antimicrobial properties. These compounds have shown inhibitory activity against Gram-positive and Gram-negative bacteria and fungi, as well as anti-proliferative effects against various cancer cell lines (Al-Wahaibi et al., 2021).
Synthesis of Novel Derivatives for Antidepressant and Antianxiety Activities
A series of novel derivatives structurally related to the chemical have been synthesized and tested for their antidepressant and antianxiety activities. These compounds showed significant activity in behavioral tests, highlighting their potential in psychiatric treatment (Kumar et al., 2017).
Synthesis of Azole-containing Piperazine Derivatives
Azole-containing piperazine derivatives, which share structural similarities, have been synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. These compounds exhibited notable antimicrobial efficacy, suggesting potential in developing new antimicrobial agents (Gan et al., 2010).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-27-19-6-5-16(12-20(19)28-2)13-22(26)25-9-7-24(8-10-25)14-21-23-17(15-30-21)18-4-3-11-29-18/h3-6,11-12,15H,7-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXFJTAJMXEVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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